molecular formula C13H16N2OS B15253190 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide

Cat. No.: B15253190
M. Wt: 248.35 g/mol
InChI Key: BRYKWPLMCYGSTI-UHFFFAOYSA-N
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Description

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide . This reaction yields a dimeric copper(II) complex, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide involves its interaction with specific molecular targets. The pyrrolidine ring and thioamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-dione: Another related compound with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]ethanethioamide

InChI

InChI=1S/C13H16N2OS/c14-12(17)8-10-3-1-4-11(7-10)9-15-6-2-5-13(15)16/h1,3-4,7H,2,5-6,8-9H2,(H2,14,17)

InChI Key

BRYKWPLMCYGSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC(=C2)CC(=S)N

Origin of Product

United States

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